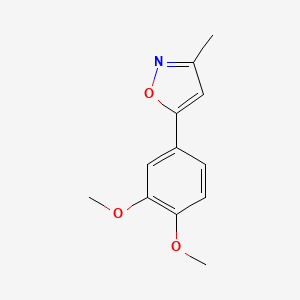

5-(3,4-Dimethoxyphenyl)-3-methylisoxazole

CAS No.:

Cat. No.: VC18311852

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C12H13NO3/c1-8-6-11(16-13-8)9-4-5-10(14-2)12(7-9)15-3/h4-7H,1-3H3 |

| Standard InChI Key | ACOUPPBPEHYFHR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. Its structure consists of:

-

An isoxazole core (C₃H₃NO) with a methyl group at position 3.

-

A 3,4-dimethoxyphenyl substituent at position 5.

Key structural analogs include:

-

3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1017374-55-8, C₁₃H₁₃NO₅) , which shares a similar dimethoxyphenyl-isoxazole backbone.

-

5-Methyl-3,4-diphenylisoxazole (CAS 37928-17-9, C₁₆H₁₃NO) , highlighting the versatility of isoxazole derivatives in pharmaceutical contexts.

Synthesis and Reaction Pathways

Core Isoxazole Formation

The synthesis of methyl-substituted isoxazoles typically involves cyclization reactions between acetonitrile derivatives and hydroxylamine. For example, 3-amino-5-methylisoxazole (CAS 1072-67-9) is synthesized via:

-

Acetyl acetonitrile generation: Reaction of acetonitrile with ethyl acetate in the presence of a metal base (e.g., NaH) .

-

Hydrazone formation: Refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in methanol .

-

Ring-closure: Treatment with hydroxylamine hydrochloride under alkaline conditions to yield the isoxazole core .

For 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole, a plausible route involves:

-

Friedel-Crafts acylation: Introducing the dimethoxyphenyl group to a preformed isoxazole intermediate.

-

Methylation: Using methylating agents like methyl iodide at position 3.

Physicochemical Properties

While experimental data for 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole are scarce, extrapolations from analogs suggest:

The dimethoxy groups enhance solubility in polar aprotic solvents, while the methyl group increases hydrophobic interactions .

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

-

Computational Studies: DFT calculations to predict electronic properties and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume